molecular formula C₃₀H₂₆D₆N₆O₆ B1161321 n-Butyl Olmesartan Medoxomil-d6

n-Butyl Olmesartan Medoxomil-d6

Número de catálogo: B1161321
Peso molecular: 578.65
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Butyl Olmesartan Medoxomil-d6, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₂₆D₆N₆O₆ and its molecular weight is 578.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Role in Drug Metabolism Research

  • n-Butyl Olmesartan Medoxomil-d6 is utilized in pharmacokinetic studies to trace the metabolic pathways of olmesartan medoxomil. The incorporation of deuterium allows researchers to differentiate between the parent compound and its metabolites during mass spectrometry analysis, enhancing the accuracy of pharmacokinetic profiling.
  • Studies have shown that the use of deuterated compounds can improve the stability and detection limits in bioanalytical methods, facilitating better understanding of absorption, distribution, metabolism, and excretion (ADME) properties of olmesartan medoxomil .

Case Study: Biodistribution Analysis

  • A study involving the biodistribution of olmesartan medoxomil demonstrated that the deuterated form could be effectively tracked in biological samples. This study revealed higher concentrations of olmesartan in specific tissues when administered as a nanoemulsion formulation compared to traditional formulations, suggesting improved bioavailability and targeted delivery mechanisms .

Therapeutic Applications

Hypertension Treatment

  • This compound retains the pharmacological properties of its parent compound, making it applicable in hypertension management. Clinical trials have established that olmesartan medoxomil effectively lowers blood pressure in various populations, including those with resistant hypertension .
  • The compound has been shown to provide significant reductions in both systolic and diastolic blood pressure when used alone or in combination with other antihypertensive agents like amlodipine .

Case Study: Efficacy in Special Populations

  • In a clinical evaluation known as the BENIFORCE study, olmesartan medoxomil was compared with placebo in patients with stage 1 and 2 hypertension. Results indicated that patients treated with olmesartan achieved better blood pressure control compared to those receiving placebo, highlighting its efficacy across diverse demographic groups .

Research on Adverse Effects

Investigation of Intestinal Disorders

  • One notable application of this compound is in studying adverse effects associated with olmesartan medoxomil use, particularly sprue-like enteropathy. Research has indicated that discontinuation of olmesartan leads to recovery from gastrointestinal symptoms in affected patients .
  • A case series published by Mayo Clinic reported significant clinical improvement upon cessation of olmesartan therapy, providing insights into the drug's safety profile and its implications for patient management .

Comparative Studies

Combination Therapy Efficacy

  • Studies have explored the effectiveness of combining this compound with other antihypertensive medications. For instance, a trial involving combination therapy with amlodipine demonstrated enhanced blood pressure control compared to monotherapy approaches .
Study Population Intervention Outcome
COACH Trial1684 patientsAmlodipine + OlmesartanBP reduced from 164/102 mmHg to 131/82 mmHg
BENIFORCE StudyStage 1 & 2 Hypertension PatientsOlmesartan vs. PlaceboSignificant BP reduction with olmesartan

Propiedades

Fórmula molecular

C₃₀H₂₆D₆N₆O₆

Peso molecular

578.65

Sinónimos

2-Butyl-4-(1-hydroxy-1-methylethyl)-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d6 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.